![molecular formula C10H12OS B13481961 3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
3-[3-(Methylsulfanyl)phenyl]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanal typically involves the reaction of 3-(methylsulfanyl)benzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-(methylsulfanyl)benzaldehyde is reacted with a Grignard reagent derived from propanal .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols and amines.
Major Products Formed
Oxidation: 3-[3-(Methylsulfanyl)phenyl]propanoic acid.
Reduction: 3-[3-(Methylsulfanyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[3-(Methylsulfanyl)phenyl]propanal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in biological systems, particularly in the context of its odorant properties.
Medicine: It is investigated for its potential therapeutic properties, including its effects on cellular pathways.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor
Mécanisme D'action
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. It is known to interact with olfactory receptors, leading to its characteristic odor perception. Additionally, it may interact with various enzymes and proteins in biological systems, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylthio)propanal: Similar structure but lacks the phenyl group.
3-(Methylsulfanyl)propanoic acid: Oxidized form of 3-[3-(Methylsulfanyl)phenyl]propanal.
3-(Methylsulfanyl)propanol: Reduced form of this compound
Uniqueness
This compound is unique due to its combination of a phenyl group and a sulfur-containing side chain, which imparts distinctive chemical and physical properties. Its odor profile and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
3-(3-methylsulfanylphenyl)propanal |
InChI |
InChI=1S/C10H12OS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 |
Clé InChI |
MHAMVGFBFZKEPZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


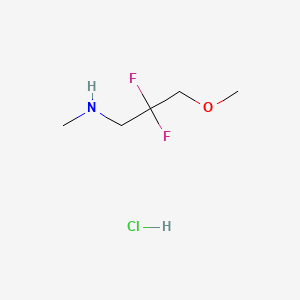

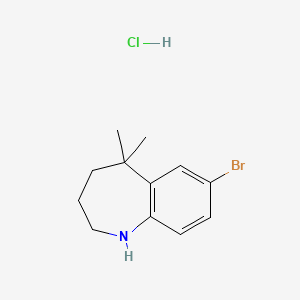
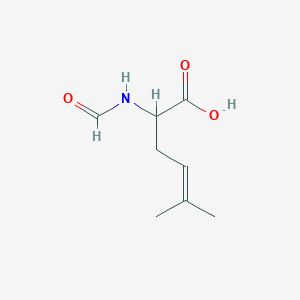
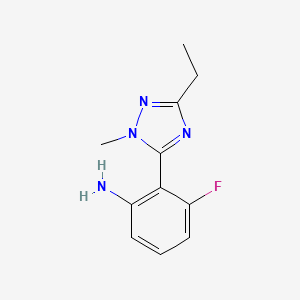
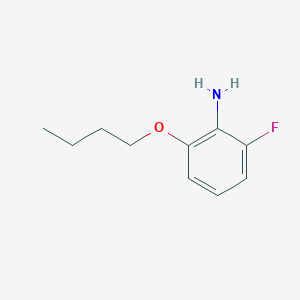

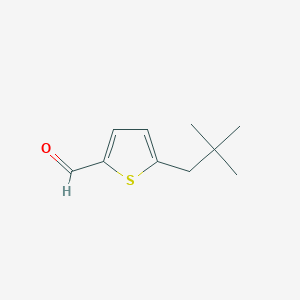
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
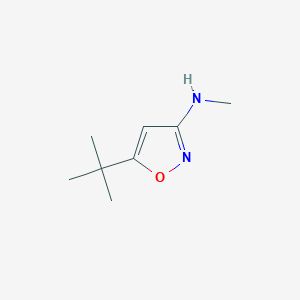
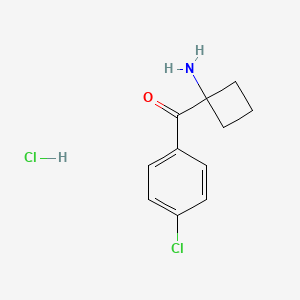

![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
